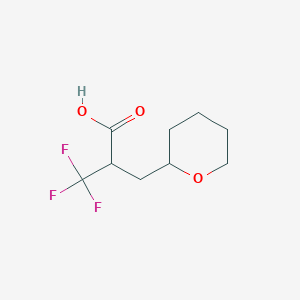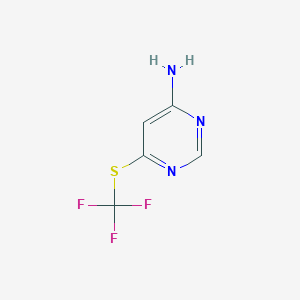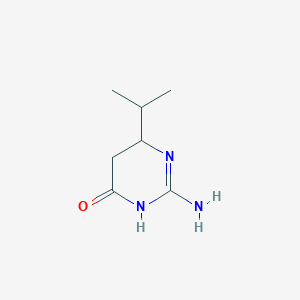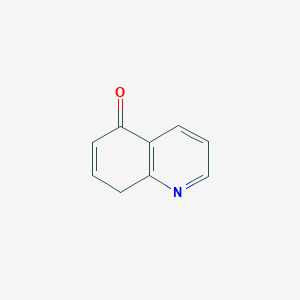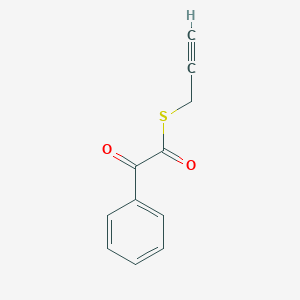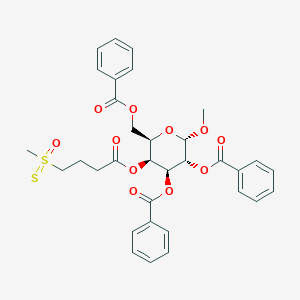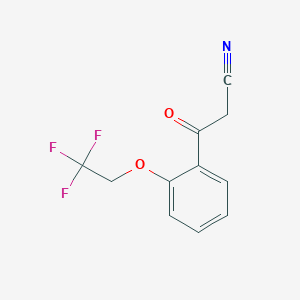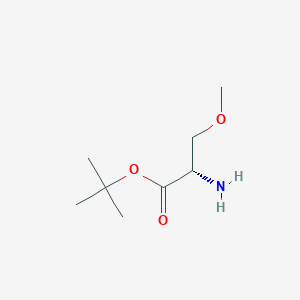
(S)-tert-Butyl 2-amino-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-amino-3-methoxypropanoate is a chiral amino acid derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate typically involves the esterification of (S)-2-amino-3-methoxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-3-methoxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of (S)-tert-Butyl 2-amino-3-oxopropanoate.
Reduction: Formation of (S)-tert-Butyl 2-amino-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 2-amino-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the chiral center and the tert-butyl group can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 2-amino-3-hydroxypropanoate
- (S)-tert-Butyl 2-amino-3-ethoxypropanoate
- (S)-tert-Butyl 2-amino-3-methylpropanoate
Uniqueness
(S)-tert-Butyl 2-amino-3-methoxypropanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of the chiral center and the tert-butyl group provides distinct steric and electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6(9)5-11-4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
InChI Key |
JJFUNEGRIGWPFT-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](COC)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



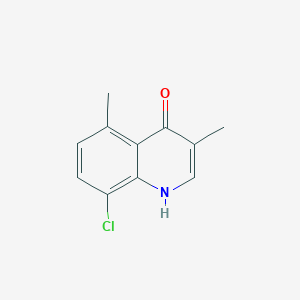
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
